5-Isopropyl-3-methylbenzoic acid
Description
5-Isopropyl-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by an isopropyl group at the 5th position and a methyl group at the 3rd position of the benzene ring. Its substituted aromatic framework influences its physicochemical properties, such as solubility, acidity (pKa), and reactivity, which are critical for its functional roles.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) |
InChI Key |
AZJNNGZEWPANCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation .
Industrial Production Methods
Industrial production of 5-Isopropyl-3-methylbenzoic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-isopropyl-3-methylbenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
5-Isopropyl-3-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists several compounds with structural similarities to 5-isopropyl-3-methylbenzoic acid, though none are direct analogs. Below is a comparative analysis based on functional groups and substitution patterns:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence: 5-Isopropyl-3-Methylphenol (phenol derivative) exhibits higher solubility in polar solvents compared to carboxylic acid derivatives due to its -OH group. However, it lacks the acidic strength of a carboxyl group, which is critical for metal coordination or salt formation . 5-Isopropylisooxazole-3-carboxylic acid shares the carboxylic acid group with the target compound but incorporates an isoxazole heterocycle. This likely enhances its metabolic stability in pharmaceutical contexts but reduces aromatic π-π stacking interactions .
For example, in 5-Isopropyl-2-methylaniline, the bulky isopropyl group may limit electrophilic substitution at the para position .
Synthetic Accessibility: None of the evidence sources provide synthetic routes for these compounds. However, analogs like 5-Isopropyl-2-methylaniline are typically synthesized via Friedel-Crafts alkylation or directed ortho-metalation strategies, which may parallel methods for the target compound .
Limitations of Available Evidence
The provided materials lack critical data for a rigorous comparison:
- No physicochemical data (e.g., melting points, pKa values, logP) for 5-isopropyl-3-methylbenzoic acid or its analogs.
- Absence of biological or pharmacological studies , preventing analysis of efficacy, toxicity, or structure-activity relationships.
Recommendations for Further Research
To address these gaps, consult additional resources such as:
- Peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Organic Letters) for synthetic protocols.
- Databases like SciFinder or Reaxys for physicochemical and biological data.
- Patent literature for applications in drug discovery or material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
